molecular formula C16H11NO3 B3058553 4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90033-85-5

4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid

Cat. No. B3058553
CAS RN: 90033-85-5
M. Wt: 265.26 g/mol
InChI Key: MDNVIERJIAHIIH-UHFFFAOYSA-N
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Patent
US07511145B2

Procedure details

Saponification proceeded with dissolving 26.5 g (0.1 mol) 4-oxo-2-phenyl-1,4-dihydro-quinoline-6-carboxylic acid ethyl ester in ethanol (100 mL), adding 10 eq. of 1N NaOH solution and stirring at 40° C. for 4 hr. The ethanol was evaporated, water was added and acidified, and the precipitate filtered. The white product was dried over P2O5 to give quantitative amounts of 4-oxo-2-phenyl-1,4-dihydro-quinoline-6-carboxylic acid.
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[NH:12][C:11]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[CH:10][C:9]2=[O:22])=[O:5])C.[OH-].[Na+]>C(O)C>[O:22]=[C:9]1[C:8]2[C:13](=[CH:14][CH:15]=[C:6]([C:4]([OH:5])=[O:3])[CH:7]=2)[NH:12][C:11]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)=[CH:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
26.5 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=C2C(C=C(NC2=CC1)C1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirring at 40° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated
ADDITION
Type
ADDITION
Details
water was added
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The white product was dried over P2O5

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C1C=C(NC2=CC=C(C=C12)C(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.